![molecular formula C11H14N6O B14006290 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol CAS No. 3603-53-0](/img/structure/B14006290.png)
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of a phenylethanol group attached to the triazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. One common method includes the following steps:
Preparation of Cyanuric Chloride: Cyanuric chloride is prepared by the trimerization of cyanogen chloride.
Nucleophilic Substitution: Cyanuric chloride undergoes sequential nucleophilic substitution with amines and alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol undergoes various types of chemical reactions, including:
Oxidation: The phenylethanol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The amino groups on the triazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenylacetaldehyde or phenylacetic acid.
Reduction: Hydrogenated triazine derivatives.
Substitution: Alkylated or acylated triazine derivatives.
Scientific Research Applications
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with metabolic pathways, signal transduction, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid
- 1,3,5-Triazine-2,4-diamine, 6-phenyl-
- Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino Compounds
Uniqueness
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol is unique due to its specific structural features, such as the phenylethanol group, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
Properties
CAS No. |
3603-53-0 |
|---|---|
Molecular Formula |
C11H14N6O |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol |
InChI |
InChI=1S/C11H14N6O/c12-9-15-10(13)17-11(16-9)14-6-8(18)7-4-2-1-3-5-7/h1-5,8,18H,6H2,(H5,12,13,14,15,16,17) |
InChI Key |
SDVWNTIZDNDBFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=NC(=NC(=N2)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


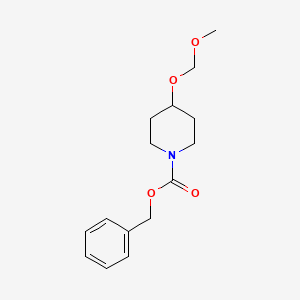


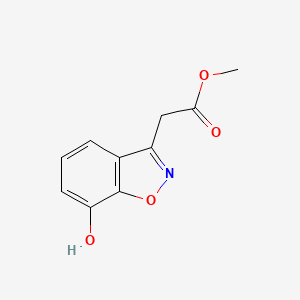


![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)

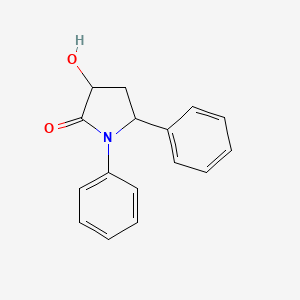
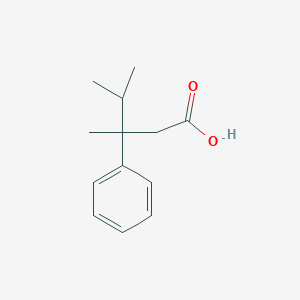
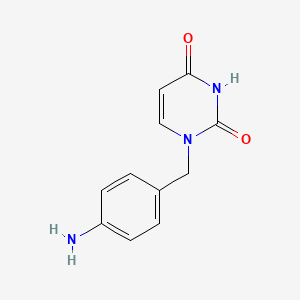

![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
